
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Methylsulfonamido Group: This step involves the sulfonation of an aromatic amine followed by methylation.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exhibit potent activity against cancer cells. For instance, a study highlighted the dual-targeting capabilities of pyrrole derivatives, which include inhibition of human carbonic anhydrase and the Wnt/β-catenin signaling pathway, leading to reduced viability in multidrug-resistant cancer cell lines such as colorectal and triple-negative breast cancer cells .
Table 1: Inhibition Potency of Related Compounds
Compound | hCA XII Ki (nM) | Cancer Cell Line Activity |
---|---|---|
Compound 15 | 6.8 | High inhibition of viability |
Compound 11 | 10.2 | Moderate inhibition |
Compound 12 | 34.7 | Low inhibition |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Inhibition of phosphodiesterase 4 (PDE4) has been linked to elevated cAMP levels, which can reduce the expression of pro-inflammatory cytokines like TNF and IL-17. This mechanism suggests potential applications in treating inflammatory diseases .
Molecular Targeting
This compound acts on specific molecular targets that are critical in various disease pathways. For example, its structural components allow it to engage effectively with enzymes involved in cancer proliferation and inflammation.
Figure 1: Molecular Structure and Target Interaction
Molecular Structure
Case Study: Antitumor Activity
In a recent study, derivatives of thiazole compounds were tested for their antitumor activity against several cancer cell lines. The results demonstrated that modifications in the thiazole structure significantly enhanced anticancer activity, particularly in resistant cell lines .
Case Study: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar compounds, showcasing their ability to modulate immune responses through cytokine inhibition. This study provided evidence for the therapeutic potential of these compounds in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Pyrrole Derivatives: Compounds with pyrrole rings, such as porphyrins or pyrrolidine.
Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide or sulfamethoxazole.
Uniqueness
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, with CAS number 1207057-99-5, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, particularly focusing on its cytotoxicity, mechanism of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O3S2 with a molecular weight of 362.4 g/mol. The structure features a thiazole ring, a pyrrole moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance:
- HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- Mechanism of Action : The cytotoxicity is believed to arise from the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and pyrrole rings can enhance or diminish activity. For example, modifications that increase lipophilicity have been associated with improved cellular uptake and efficacy against tumor cells .
Case Study 1: Anticancer Activity
In a study evaluating a series of thiazole derivatives, this compound was found to significantly reduce viability in both HeLa and MDA-MB-231 cell lines. The study reported an IC50 value as low as 10 µM for HeLa cells, indicating potent anticancer properties .
Case Study 2: Mechanistic Insights
Research has shown that the compound interacts with key proteins involved in cell cycle regulation. It was observed to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase. This mechanism contributes to its effectiveness as an anticancer agent by preventing cancer cells from proliferating .
Data Table: Biological Activity Summary
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | HeLa | 10 | Induction of apoptosis |
Cytotoxicity | MDA-MB-231 | 15 | CDK inhibition and cell cycle arrest |
Antimicrobial Activity | Not specified | N/A | Potential interaction with bacterial enzymes |
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-24(21,22)18-12-6-4-5-11(9-12)16-14(20)13-10-23-15(17-13)19-7-2-3-8-19/h2-10,18H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZMFLFXDSPWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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